6-(pyridin-3-yl)-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
This compound is a pyrazolo[3,4-b]pyridine derivative characterized by a pyridin-3-yl group at position 6 and a thiophen-2-ylmethyl substituent at position 1. Its structure combines a pyrazolo-pyridine core with heterocyclic aromatic substituents, which may influence its electronic properties, solubility, and biological interactions. While specific data on its applications are scarce, structural analogs are explored for liquid crystal properties, small-molecule inhibitors, and pharmaceutical research .
Properties
IUPAC Name |
6-pyridin-3-yl-1-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c22-17(23)13-7-15(11-3-1-5-18-8-11)20-16-14(13)9-19-21(16)10-12-4-2-6-24-12/h1-9H,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFVPHZZKFYNNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=NN3CC4=CC=CS4)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of a suitable precursor containing the pyridin-3-yl and thiophen-2-ylmethyl groups under specific reaction conditions. The reaction conditions often require the use of strong bases or acids, and the temperature and solvent choice can significantly affect the yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic route for efficiency and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and large-scale purification techniques to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of pyrazolo[3,4-b]pyridines typically involves multi-step reactions that allow for the introduction of various substituents on the core structure. The compound can be synthesized through methods involving cyclization reactions with appropriate precursors. The structural features include:
- Pyrazolo[3,4-b]pyridine core : This bicyclic structure is known for its diverse biological activities.
- Substituents : The presence of pyridine and thiophene moieties enhances its pharmacological properties.
Biological Activities
Research indicates that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit a range of biological activities:
Antiviral Activity
Studies have shown that pyrazolo[3,4-b]pyridines can act as inhibitors against various viral targets. For instance, certain derivatives have demonstrated efficacy against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), showcasing their potential in antiviral drug development .
Anticancer Properties
The compound has been evaluated for its anticancer effects. Pyrazolo[3,4-b]pyridine derivatives have been found to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. These compounds target specific signaling pathways involved in tumor growth .
Anti-inflammatory Effects
Research has indicated that certain derivatives possess anti-inflammatory properties, making them candidates for treating conditions characterized by chronic inflammation .
Therapeutic Applications
The therapeutic potential of 6-(pyridin-3-yl)-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be summarized as follows:
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives:
- A study highlighted the synthesis of novel derivatives exhibiting potent activity against HIV-1 strains with resistance mutations, emphasizing the importance of structural modifications in enhancing antiviral efficacy .
- Another investigation focused on the anticancer properties of pyrazolo[3,4-b]pyridines, demonstrating their ability to inhibit cell growth and induce apoptosis in various cancer cell lines .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Variations
Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives differ primarily in substituents at positions 1 and 5. These modifications significantly impact physicochemical properties and biological activity. Below is a comparative analysis of key analogs:
Table 1: Comparative Data for Pyrazolo[3,4-b]pyridine-4-carboxylic Acid Derivatives
Substituent Effects on Properties
- Electron-Donating/Accepting Groups : Fluorophenyl derivatives (e.g., 1-(2-fluorophenyl)) may enhance binding affinity via electronegative interactions, while thiophene or furan rings contribute to π-π stacking in biological targets .
- Solubility : Derivatives with polar substituents (e.g., pyridin-3-yl) may exhibit lower solubility in organic solvents, whereas isopropyl or cyclopentyl groups enhance hydrophobicity .
Biological Activity
6-(pyridin-3-yl)-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic pathway includes:
- Formation of the Pyrazole Ring : The initial step often involves the reaction of pyridine and thiophene derivatives with appropriate reagents to form the pyrazole core.
- Carboxylation : The introduction of the carboxylic acid group at the 4-position is achieved through methods such as carbonylation or by using carboxylic acid derivatives.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Antimicrobial Activity
Research has indicated that compounds similar to 6-(pyridin-3-yl)-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine derivatives exhibit significant antimicrobial properties. For instance, studies show that derivatives containing the pyrazolo[3,4-b]pyridine scaffold possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound has been explored for its anticancer potential. Pyrazolo[3,4-b]pyridines have been investigated as inhibitors of tyrosine kinases, which are crucial in cancer signaling pathways. In vitro studies demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving the modulation of kinase activity .
Antiviral Activity
Recent studies have identified antiviral activities associated with pyrazolo[3,4-b]pyridines against several viruses, including HIV and Hepatitis C Virus (HCV). The efficacy of certain derivatives against viral replication was highlighted in research showing low IC50 values, indicating strong antiviral potential .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Antitubercular Activity : A study tested various pyrazolo derivatives against Mycobacterium tuberculosis, revealing significant inhibitory effects on bacterial growth, with some compounds showing IC50 values comparable to standard antitubercular drugs .
- Neuroprotective Effects : Compounds derived from pyrazolo structures have also been assessed for neuroprotective properties in models of neurodegenerative diseases. These studies suggest that they may mitigate oxidative stress and inflammation in neuronal cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| Pyridine Ring | Enhances antibacterial and anticancer activity |
| Thiophene Substituent | Contributes to antiviral properties |
| Carboxylic Acid Group | Essential for bioactivity and solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
